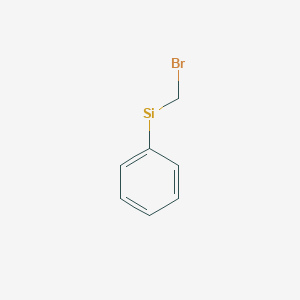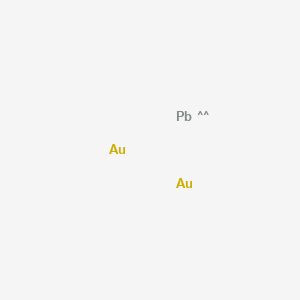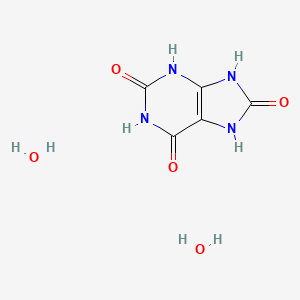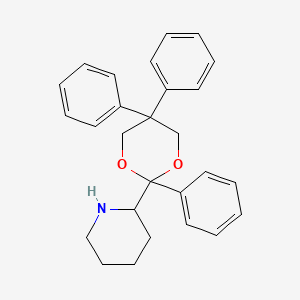
2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)piperidine is a chemical compound with the molecular formula C27H29NO2 It is known for its unique structure, which includes a piperidine ring fused with a 1,3-dioxane ring substituted with three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)piperidine typically involves the reaction of piperidine with a suitable precursor that contains the 1,3-dioxane ring. One common method involves the use of triphenylmethanol and formaldehyde in the presence of an acid catalyst to form the 1,3-dioxane ring, which is then reacted with piperidine under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups and the piperidine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)morpholine
- 2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)pyrrolidine
- 2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)azepane
Uniqueness
2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)piperidine is unique due to its specific combination of a piperidine ring with a triphenyl-substituted 1,3-dioxane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
21491-20-3 |
|---|---|
分子式 |
C27H29NO2 |
分子量 |
399.5 g/mol |
IUPAC名 |
2-(2,5,5-triphenyl-1,3-dioxan-2-yl)piperidine |
InChI |
InChI=1S/C27H29NO2/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23)20-29-27(30-21-26,24-16-8-3-9-17-24)25-18-10-11-19-28-25/h1-9,12-17,25,28H,10-11,18-21H2 |
InChIキー |
MLGCFPJCQZKRCK-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2(OCC(CO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


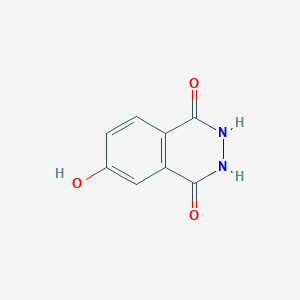

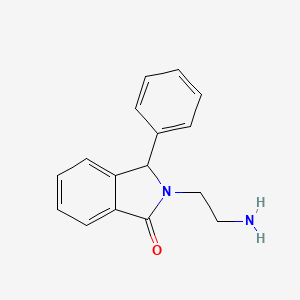
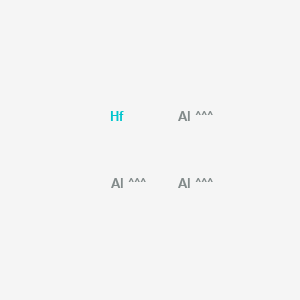
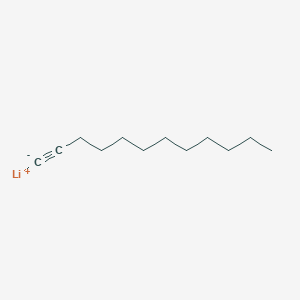
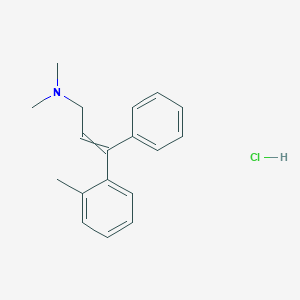
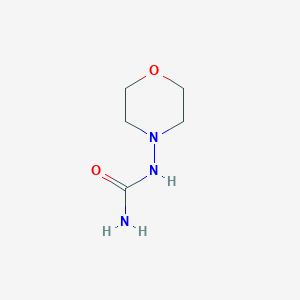
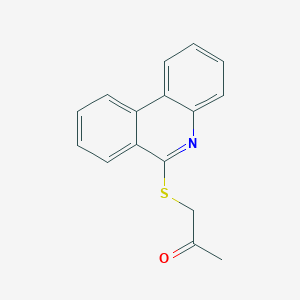


![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
